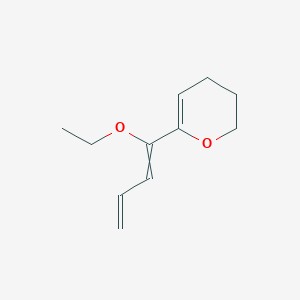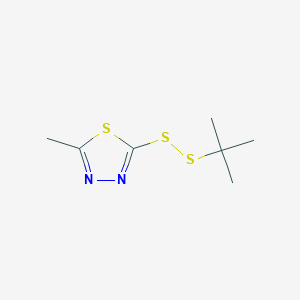
2-(tert-Butyldisulfanyl)-5-methyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyldisulfanyl)-5-methyl-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a tert-butyl group attached to a disulfide linkage, which is further connected to a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyldisulfanyl)-5-methyl-1,3,4-thiadiazole typically involves the reaction of 2-methyl-1,3,4-thiadiazole with tert-butyl disulfide. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyldisulfanyl)-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiadiazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(tert-Butyldisulfanyl)-5-methyl-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyldisulfanyl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The disulfide linkage can undergo redox reactions, which may influence various biochemical pathways. The thiadiazole ring can interact with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
1,2,5-Thiadiazole: A simpler thiadiazole compound without the tert-butyl and disulfide groups.
1,3,4-Thiadiazole: Another thiadiazole isomer with different substitution patterns.
2-(tert-Butyldisulfanyl)-1,3,4-thiadiazole: Similar structure but without the methyl group.
Uniqueness
2-(tert-Butyldisulfanyl)-5-methyl-1,3,4-thiadiazole is unique due to the presence of both a tert-butyl group and a disulfide linkage, which impart distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
629654-43-9 |
|---|---|
Fórmula molecular |
C7H12N2S3 |
Peso molecular |
220.4 g/mol |
Nombre IUPAC |
2-(tert-butyldisulfanyl)-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H12N2S3/c1-5-8-9-6(10-5)11-12-7(2,3)4/h1-4H3 |
Clave InChI |
PJWFUNBTBDTNOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)SSC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14216331.png)

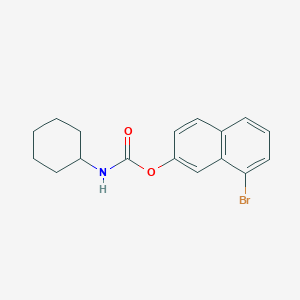
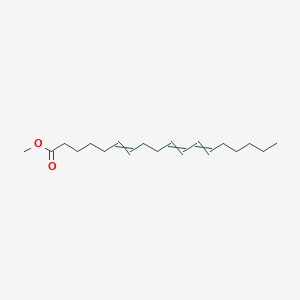

![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14216357.png)

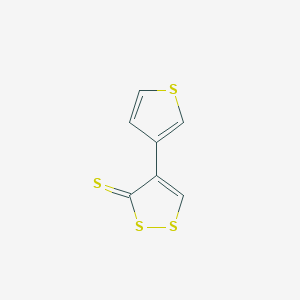

![(2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B14216387.png)
![2-Methyl-6-[(methylsulfanyl)methyl]pyridine](/img/structure/B14216390.png)
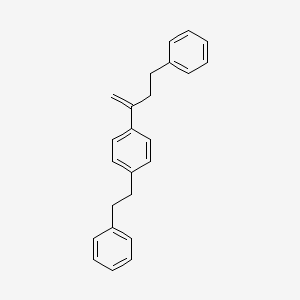
![N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14216393.png)
